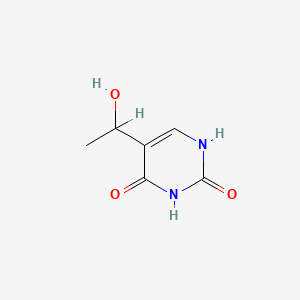

5-(1-Hydroxyethyl)uracil

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

39541-85-0 |

|---|---|

分子式 |

C6H8N2O3 |

分子量 |

156.14 g/mol |

IUPAC 名称 |

5-(1-hydroxyethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H8N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2-3,9H,1H3,(H2,7,8,10,11) |

InChI 键 |

RDZXOJWTVKVWSL-UHFFFAOYSA-N |

SMILES |

CC(C1=CNC(=O)NC1=O)O |

规范 SMILES |

CC(C1=CNC(=O)NC1=O)O |

同义词 |

5-(1-hydroxyethyl)uracil HEUra |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 1 Hydroxyethyl Uracil and Its Analogues

Stereoselective Synthesis of 5-(1-Hydroxyethyl)uracil Nucleosides

The biological activity of nucleoside analogues is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the configuration at the newly formed chiral center of the 1-hydroxyethyl group is of paramount importance.

Enantiomeric Resolution and Absolute Configuration Determination via Spectroscopic and Diffraction Methods

The synthesis of 5-(1-hydroxyethyl)pyrimidine nucleosides typically results in a mixture of two epimers. nih.govnih.gov These diastereomers can be separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), employing either chiral or non-chiral columns. nih.gov

Once separated, the determination of the absolute configuration of each epimer is crucial. This is often achieved through a combination of spectroscopic and diffraction techniques. X-ray crystallography provides unambiguous assignment of the absolute configuration of crystalline derivatives. nih.govresearchgate.net For instance, the configuration of 5-(1-hydroxyethyl)-2'-deoxycytidine epimers has been determined by X-ray diffraction analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in conjunction with X-ray data. By comparing the NMR spectra of the separated epimers with those of compounds whose configurations have been established by X-ray crystallography, the absolute configurations of the remaining epimers can be assigned. nih.govresearchgate.net

Diastereoselective Approaches to Modified Pyrimidines

Achieving diastereoselectivity during the synthesis of modified pyrimidines, including this compound analogues, is a key synthetic challenge. One effective strategy involves the diastereoselective epoxidation of a uridine-derived alkene. researchgate.netnih.gov This approach allows for the introduction of a stereogenic center at the C-5' position, which can then be further manipulated. The regioselective nucleophilic opening of the resulting unique epoxide provides access to a variety of 5'-substituted-uridine derivatives with a defined stereochemistry at the newly created asymmetric center. researchgate.netnih.gov The configuration of this new chiral center can be definitively assigned using X-ray diffraction analysis. researchgate.netnih.gov

Synthesis via Reduction of 5-Acylpyrimidine Precursors

A common and effective route to this compound and its nucleosides involves the reduction of a corresponding 5-acylpyrimidine precursor, such as 5-acetyluracil (B1215520) or its nucleoside derivatives. nih.govoup.com

Regiospecific Reductions of Carbonyl Groups

The key transformation in this synthetic approach is the regiospecific reduction of the carbonyl group of the 5-acyl substituent to a secondary alcohol. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃), is a highly effective method for this purpose. nih.govresearchgate.netwikipedia.org This method selectively reduces the ketone functionality without affecting other reducible groups within the molecule, such as the uracil (B121893) ring. For example, the Luche reduction of 5-acetyl-2'-deoxyuridine (dUac) affords 5-(1-hydroxyethyl)-2'-deoxyuridine (dUhe) in good yield. nih.govresearchgate.net

| Precursor | Reducing Agent | Product | Yield | Reference |

| 5-acetyl-2'-deoxyuridine (dUac) | NaBH₄, CeCl₃ | 5-(1-hydroxyethyl)-2'-deoxyuridine (dUhe) | 49% | nih.govresearchgate.net |

Influence of Protecting Groups on Synthetic Yield and Selectivity

Protecting groups play a crucial role in the synthesis of nucleoside analogues, preventing unwanted side reactions and influencing the yield and selectivity of the desired transformation. In the synthesis of 5-(1-hydroxypropyl)-2'-deoxyuridine, a related analogue, a tert-butyldimethylsilyl (TBS) group is used to protect the hydroxyl groups of the deoxyribose moiety. nih.gov This protection allows for specific reactions to be carried out on the pyrimidine (B1678525) base, such as the introduction of the acyl group, before the final reduction step. nih.gov For the synthesis of some 5-(1-hydroxyalkyl)uridine derivatives, protection of the hydroxyalkyl group itself was found to be unnecessary during subsequent phosphorylation reactions. nih.gov However, the choice of protecting groups for the sugar moiety, such as the acid-labile dimethoxytrityl (DMTr) group, is standard in oligonucleotide synthesis to ensure regiospecific reactions at the 5'-hydroxyl position. umich.edu

Derivatization from 5-Vinyluracil (B15639) and 5-Ethynyluracil Precursors

5-Vinyluracil and 5-ethynyluracil are versatile precursors that can be used to synthesize this compound and its analogues.

The synthesis of 5-vinyluracil can be achieved from this compound via the formation of a methanesulphonyl ester intermediate, which is then eliminated under basic conditions. nih.govoup.comoup.comsigmaaldrich.com This reaction provides a high-yield route to 5-vinyluracil. nih.govoup.comsigmaaldrich.com

5-Ethynyluracil can be synthesized from 5-acetyluracil. nih.gov A key intermediate in the synthesis of this compound nucleosides is 5-acetyl-2'-deoxyuridine (dUac), which can be prepared by the acid-catalyzed hydration of 5-ethynyl-2'-deoxyuridine (B1671113) (dUE). nih.govresearchgate.net This dUac is then reduced to dUhe as described in section 2.2.1. nih.govresearchgate.net

Furthermore, 5-ethynyluracil nucleosides can undergo radical-mediated hydrogermylation to form 5-(2-germylvinyl)uracil derivatives. fiu.edu These vinylgermanes can be subsequently converted into 5-acetyluracil nucleosides, which are direct precursors to this compound nucleosides. fiu.edu

| Precursor | Reagents | Intermediate | Product | Reference |

| This compound | 1. MsCl, N-methylmorpholine; 2. N-methylmorpholine, heat | 5-(1-Mesyloxyethyl)uracil | 5-Vinyluracil | oup.com |

| 5-Acetyluracil | POCl₃, then KOEt | 2-Ethoxy-5-ethynyl-4(3H)-pyrimidinone | 5-Ethynyluracil | nih.gov |

| 5-Ethynyl-2'-deoxyuridine (dUE) | H₂SO₄, MeOH, H₂O | 5-Acetyl-2'-deoxyuridine (dUac) | 5-(1-Hydroxyethyl)-2'-deoxyuridine (dUhe) | nih.govresearchgate.net |

| 5-Ethynyluracil nucleosides | Ph₃GeH, ACCN | 5-[2-(Triphenylgermyl)acetyl]uracil nucleoside | 5-Acetyluracil nucleoside | fiu.edu |

Acid-Catalyzed Hydration Reactions of Unsaturated Side Chains

Acid-catalyzed hydration of a terminal triple bond in a 5-substituted uracil derivative is a key step in one synthetic route to this compound. For instance, the synthesis can commence from 5-ethynyl-2′-deoxyuridine. nih.gov Treatment of this starting material with dilute sulfuric acid in methanol (B129727) leads to the formation of the corresponding acetyl derivative. nih.gov This acetyl intermediate is then subjected to reduction to yield the desired this compound nucleoside. nih.gov

Another approach involves the hydration of the 5,6-double bond of uridine (B1682114) in an acidic medium, which results in the formation of 6-hydroxy-5,6-dihydrouridine. nih.gov This intermediate can then undergo further reactions. The mechanism of acid-catalyzed hydration of alkenes, in general, involves the protonation of the double bond to form a carbocation, which is then attacked by water. libretexts.orgyoutube.commasterorganicchemistry.com Deprotonation of the resulting intermediate yields the alcohol. libretexts.org

A notable example is the acid-catalyzed hydration of 5-vinyluracil derivatives. The reaction of 5-vinyluracil with methanolic sulfuric acid has been reported as a method for preparing certain analogues. beilstein-journals.org

Addition Reactions to 5-Vinyluracil Derivatives

5-Vinyluracil and its derivatives are versatile precursors for the synthesis of this compound and its analogues through various addition reactions.

One common strategy is the addition of hypohalous acids (HOX, where X = Cl, Br) to the vinyl group. For example, the reaction of 5-vinyl-2'-deoxyuridine (B1214878) with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in aqueous dioxane yields the corresponding 5-(1-hydroxy-2-bromoethyl)- and 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridines. beilstein-journals.org Similarly, 1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil undergoes regiospecific addition of HOBr or HOCl to the vinyl substituent to produce 1-β-D-arabinofuranosyl-5-(2,2-dibromo-1-hydroxyethyl)uracil and 1-β-D-arabinofuranosyl-5-(2-bromo-2-chloro-1-hydroxyethyl)uracil, respectively. tandfonline.com

The addition of alcohols to the vinyl group, often in the presence of a catalyst, is another effective method. Dirhodium tetraacetate-catalyzed reactions of 1,3-dialkyl-5-vinyluracil derivatives with aryl- or alkylsulfamates in the presence of an alcohol lead to the formation of the corresponding 5-(1-alkoxy-2-amidoethyl)uracil products. rsc.org

Furthermore, the reaction of 5-vinyluracil derivatives with arenethiols can produce 5-(1-arylthioethyl)-2'-deoxyuridines. rsc.org These addition reactions provide a modular approach to a diverse range of functionalized uracil analogues.

| Starting Material | Reagents | Product | Reference |

| 5-Vinyl-2'-deoxyuridine | NBS or NCS in aqueous dioxane | 5-(1-Hydroxy-2-bromo/chloroethyl)-2'-deoxyuridine | beilstein-journals.org |

| (E)-5-(2-Bromovinyl)arabinouridine | HOBr or HOCl | 1-β-D-Arabinofuranosyl-5-(2,2-dibromo/2-bromo-2-chloro-1-hydroxyethyl)uracil | tandfonline.com |

| 1,3-Dialkyl-5-vinyluracil | Aryl/Alkylsulfamate, Rh₂(OAc)₄, Alcohol | 5-(1-Alkoxy-2-amidoethyl)uracil derivative | rsc.org |

| 5-Vinyl-2'-deoxyuridine | Arenethiol | 5-(1-Arylthioethyl)-2'-deoxyuridine | rsc.org |

Palladium-Catalyzed Coupling Strategies for 5-Substituted Uracil Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 5-substituted uracils, offering a direct way to introduce various functional groups at the C5 position. tandfonline.comthieme-connect.comacs.org

A significant advancement in this area is the palladium-catalyzed direct arylation of 5-halouracils. acs.org This method avoids the need for pre-functionalized coupling partners like organoboron or organotin reagents. For instance, 1-N-benzyl-5-iodouracil can be coupled with arenes and heteroarenes in the presence of a palladium catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford 5-arylated uracil analogues. acs.org This reaction is particularly useful for synthesizing fluorescent probes by coupling with heteroarenes like furan (B31954) and thiophene. acs.org

The Heck reaction, another palladium-catalyzed process, has been utilized in the synthesis of 5-vinyluracil derivatives. The reaction of 5-iodouracil (B140508) nucleosides with alkenes, such as ethyl acrylate, in the presence of a palladium catalyst and a base, provides access to 5-(alkenyl)uracil intermediates. beilstein-journals.orgnih.gov These intermediates can then be further elaborated to produce compounds like this compound analogues. For example, the synthesis of 1-β-D-arabinofuranosyl-5-(1-methoxy-2-iodoethyl)uracil involves a palladium-catalyzed reaction of 1-β-D-arabinofuranosyl-5-iodouracil with ethyl acrylate, followed by several subsequent steps. beilstein-journals.orgnih.gov

| Uracil Derivative | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| 1-N-Benzyl-5-iodouracil | Arenes/Heteroarenes | Pd₂(dba)₃ / TBAF | 5-Arylated uracils | acs.org |

| 5-Iodouridine | Ethyl acrylate | Pd catalyst / TEA | (E)-5-(2-Carboxyvinyl)uridine | beilstein-journals.orgnih.gov |

| 5-Iodo-2'-deoxyuridine | Ethyl acrylate | Pd catalyst / TEA | (E)-5-(2-Carboxyvinyl)-2'-deoxyuridine | beilstein-journals.orgnih.gov |

Synthesis of this compound Analogues for Specific Research Applications

The synthesis of specific analogues of this compound is often tailored for particular research purposes, such as probing enzyme-substrate interactions or developing potential therapeutic agents.

For biological evaluations, it is often necessary to prepare nucleoside analogues. The synthesis of 5-(1-hydroxyethyl)-2'-deoxyuridine has been achieved through the reduction of 5-acetyl-2'-deoxyuridine. nih.gov The separation of diastereomers of these hydroxyethyl (B10761427) derivatives is crucial for studying the specific influence of each epimer on biological processes. nih.gov

Analogues with modified side chains are also of significant interest. For example, 5-(1-alkoxyethyl)uracil derivatives have been synthesized to explore their biological activities. beilstein-journals.orgnih.gov The synthesis of 5-(1-methoxyethyl)-2'-deoxyuridine was accomplished by the hydrogenation of 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine. beilstein-journals.orgnih.gov

Furthermore, the synthesis of 1-β-D-arabinofuranosyluracil derivatives containing 5-[1-hydroxy(or methoxy)-2-haloethyl] substituents has been reported. tandfonline.com These compounds were synthesized via the addition of hypohalous acids or bromine in methanol to the corresponding 5-vinyl or 5-bromovinyl precursors and were evaluated for their antiviral properties. tandfonline.com The ability to introduce various substituents onto the ethyl side chain provides a means to systematically investigate structure-activity relationships.

| Target Analogue | Synthetic Precursor | Key Reaction Step | Research Application | Reference |

| 5-(1-Hydroxyethyl)-2'-deoxyuridine | 5-Acetyl-2'-deoxyuridine | Reduction (e.g., NaBH₄/CeCl₃) | Studying epigenetic modifications | nih.gov |

| 5-(1-Methoxyethyl)-2'-deoxyuridine | 5-(1-Methoxy-2-iodoethyl)-2'-deoxyuridine | Hydrogenation | Antiviral research | beilstein-journals.orgnih.gov |

| 1-β-D-Arabinofuranosyl-5-(1-hydroxy-2-haloethyl)uracils | (E)-5-(2-Bromovinyl)arabinouridine | Addition of HOX | Antiviral activity screening | tandfonline.com |

Chemical Reactivity and Transformation Pathways of 5 1 Hydroxyethyl Uracil

Equilibrium Dynamics with 5-Vinyluracil (B15639) Under Varying Conditions

The equilibrium between 5-(1-Hydroxyethyl)uracil and its dehydrated counterpart, 5-vinyluracil, is a critical aspect of its chemical behavior. This reversible reaction is sensitive to environmental conditions, particularly the presence of acids or bases which can catalyze the transformation.

The dehydration of this compound to 5-vinyluracil can be achieved in high yield. For instance, one method reports the rapid preparation of 5-vinyluracil from this compound in 83% yield via a methanesulphonyl ester intermediate. researchgate.net This suggests that while an equilibrium exists, it can be effectively shifted towards the formation of the vinyl derivative under appropriate synthetic conditions.

The reverse reaction, the hydration of 5-vinyluracil to form this compound, is also well-documented. The addition of hypobromous acid (HOBr) or hypochlorous acid (HOCl) to 5-vinyl-2'-deoxyuridine (B1214878) in aqueous dioxane results in the formation of the corresponding 5-(1-hydroxy-2-bromoethyl) and 5-(1-hydroxy-2-chloroethyl) derivatives in yields of 70% and 60%, respectively. beilstein-journals.org This highlights the susceptibility of the vinyl group to electrophilic addition, leading to the formation of the 1-hydroxyethyl moiety.

The equilibrium can be influenced by the solvent and the presence of catalysts. For example, the reaction of organomercuri intermediates with a palladium catalyst in methanol (B129727) can yield both the vinyl and the methoxyethyl derivatives, indicating a competition between elimination and solvent addition pathways. beilstein-journals.org

Nucleophilic Addition Reactions at the 1-Hydroxyethyl Moiety

The 1-hydroxyethyl group of this compound is a key site for nucleophilic reactions, allowing for the introduction of various functional groups.

While direct studies on the reaction of this compound with L-cysteine are not extensively detailed in the provided results, the reactivity of related compounds suggests that such reactions are plausible. For instance, DNA cytosine-5 methyltransferases can catalyze the condensation of exogenous thiols with 5-hydroxymethylcytosine (B124674) in DNA to form 5-chalcogenomethyl derivatives. vu.lt This indicates the potential for the hydroxyl group in a similar position on the uracil (B121893) ring to react with thiol-containing molecules like L-cysteine, likely proceeding through an activated intermediate.

The hydroxyl group of this compound and its derivatives can be readily alkylated or etherified. Treatment of 5-(1-hydroxy-2-iodoethyl) nucleosides with methanolic sulfuric acid leads to the formation of the corresponding 5-(1-methoxy-2-iodoethyl) nucleosides in high yields (81–94%). beilstein-journals.org Similarly, reacting 5-(1-hydroxy-2-haloethyl) derivatives with methanolic sulfuric acid produces the desired 5-(1-methoxy-2-haloethyl) compounds in yields of 93-98%. beilstein-journals.org These reactions demonstrate an efficient acid-catalyzed etherification pathway.

Furthermore, the synthesis of various 5-alkoxymethyluracil analogues has been reported, where the hydroxyl group is converted to an ether linkage. researchgate.net For example, 5-(1-butoxyethyl)uracil has been synthesized, highlighting the versatility of this reaction with different alcohols. beilstein-journals.org

Oxidation and Reduction Chemistry of the Hydroxyl Group

The hydroxyl group in this compound can undergo both oxidation and reduction reactions. Oxidation of the secondary alcohol in the 1-hydroxyethyl moiety would lead to the corresponding 5-acetyl derivative. The TET2 enzyme, for example, can oxidize the non-natural 5-ethylcytosine to 5-(1-hydroxyethyl)cytosine, which can be further chemically oxidized to 5-acetylcytosine. nih.gov This enzymatic oxidation provides a biological precedent for the conversion of the hydroxyethyl (B10761427) group to an acetyl group.

Conversely, the reduction of a precursor ketone is a common method for synthesizing this compound derivatives. For instance, 5-(1-hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil is prepared by the reduction of the corresponding keto group with sodium borohydride (B1222165). beilstein-journals.org Similarly, the Luche reduction, using sodium borohydride and cerium(III) chloride, has been employed to reduce 5-acetyluracil (B1215520) nucleosides to their 5-(1-hydroxyethyl) counterparts in good yields. nih.gov

Stability and Degradation Profiles in Aqueous Environments

The stability of uracil derivatives in aqueous solutions is a complex issue, often involving hydrolysis and other degradation pathways. For 5-fluorouracil, a related compound, degradation in aqueous sodium hydroxide (B78521) solutions involves hydration of the C5-C6 double bond to form 5,6-dihydro-5-fluoro-6-hydroxyuracil. nih.gov This intermediate can then undergo further reactions, including cleavage of the pyrimidine (B1678525) ring. nih.gov While not directly studying this compound, this suggests that the uracil ring itself is susceptible to hydrolytic degradation under certain pH conditions.

The hydroxyl group at the 5-position can also influence stability. In acidic solutions, the hydroxymethyl group of 5-hydroxymethyluracil (B14597) can undergo condensation reactions with various nucleophiles. nih.gov This reactivity suggests that the 1-hydroxyethyl group could also participate in similar reactions, potentially leading to degradation or transformation in aqueous environments. The stability is also likely to be pH-dependent, with both acidic and basic conditions potentially promoting degradation.

Mechanism of Elimination Reactions to Unsaturated Derivatives

The elimination of water from this compound to form 5-vinyluracil is a key transformation. This reaction typically proceeds through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the reaction conditions. matanginicollege.ac.indalalinstitute.com

In an E1 mechanism , the reaction proceeds in two steps. The first, and rate-determining, step is the ionization of the substrate to form a carbocation intermediate. matanginicollege.ac.in In the case of this compound, this would involve protonation of the hydroxyl group by an acid catalyst, followed by loss of a water molecule to form a secondary carbocation at the 1-position of the ethyl group. The second step is a rapid deprotonation of an adjacent carbon by a weak base (like the solvent) to form the double bond of 5-vinyluracil. matanginicollege.ac.in E1 reactions are favored by acidic conditions and high temperatures. matanginicollege.ac.in

An E2 mechanism , on the other hand, is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming the double bond. dalalinstitute.com For this compound, this would require a strong base to deprotonate the methyl group while the hydroxyl group (or a better leaving group derived from it) is eliminated. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group. matanginicollege.ac.in

The choice between the E1 and E2 pathway is influenced by factors such as the strength of the base, the nature of the solvent, and the temperature. Given that the dehydration of this compound is often acid-catalyzed, an E1 mechanism is a likely pathway.

Structural Elucidation and Conformational Analysis of 5 1 Hydroxyethyl Uracil

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 5-(1-hydroxyethyl)uracil. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable information about the connectivity of atoms, functional groups, and electronic properties of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively. bmrb.ionih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities. rsc.org For instance, in a study of 5-(1-hydroxyethyl)-2'-deoxyuridine, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group were found to be non-equivalent, indicating restricted rotation. nih.gov The absolute configuration of the epimers of 5-(1-hydroxyethyl)pyrimidine nucleosides has been determined through a combination of NMR analysis and X-ray crystallography. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Uracil (B121893) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 5-(morpholinomethyl)uracil | ¹H | 7.39 (s, 1H, C6-H), 3.67 (t, 4H), 3.23 (s, 2H), 2.47 (t, 4H) | tubitak.gov.tr |

| ¹³C | 165.5 (C4), 152.2 (C2), 141.4 (C6), 108.4 (C5), 66.6, 53.3, 53.2 | tubitak.gov.tr | |

| 5-((diethylamino)methyl)uracil | ¹H | 7.40 (s, 1H, C6-H), 3.36 (s, 2H), 2.58 (q, 4H), 1.08 (t, 6H) | tubitak.gov.tr |

| ¹³C | 165.7 (C4), 152.8 (C2), 142.3 (C6), 109.0 (C5), 54.8, 46.4, 10.3 | tubitak.gov.tr | |

| 5-(piperazinomethyl)uracil | ¹H | 7.21 (s, 1H, C6-H), 4.02 (s, 2H), 3.67 (t, 2H), 3.55 (t, 2H), 2.96 (t, 2H), 2.76 (t, 2H) | tubitak.gov.tr |

| ¹³C | 165.6 (C4), 152.4 (C2), 141.8 (C6), 108.5 (C5), 54.3, 52.4, 51.3 | tubitak.gov.tr |

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. For example, N-H stretching vibrations are typically observed in the region of 3000-3300 cm⁻¹. ijaers.com The presence of C=O groups in the uracil ring gives rise to strong absorption bands in the range of 1650-1750 cm⁻¹. tubitak.gov.tr Hydrogen bonding can significantly influence the position and shape of these bands. researchgate.net

Ultraviolet-Visible (UV-Vis) spectrophotometry provides insights into the electronic transitions within the molecule. The uracil ring, being an aromatic system, exhibits characteristic absorption maxima in the UV region. nist.govoaji.net The position of these maxima can be influenced by the substituent at the C5 position and by the solvent environment.

Table 2: Characteristic IR Absorption Bands for Uracil Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

| N-H | Stretching | 3215, 3039 | tubitak.gov.tr |

| C=O | Stretching | 1722, 1670 | tubitak.gov.tr |

| C=C | Stretching | ~1650 | ijaers.com |

| C-O | Stretching | ~1048 | rsc.org |

This table provides a general guide to the expected IR frequencies for uracil derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. amherst.edu This technique has been successfully applied to determine the crystal structures of various 5-substituted uracil derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net The crystal structure of 5-(hydroxymethyl)uracil, a closely related compound, reveals intricate hydrogen-bonded networks. nih.gov For this compound, X-ray analysis is crucial for establishing the absolute configuration of its chiral center and for understanding the packing of molecules in the crystal lattice. nih.govrsc.org

Chiral Recognition and Enantiomeric Purity Assessment

The hydroxyethyl group at the C5 position of this compound introduces a chiral center, resulting in the existence of two enantiomers (R and S). The separation and identification of these enantiomers are essential, as they may exhibit different biological activities. nih.gov Chiral recognition can be achieved through various methods, including the use of chiral chromatography or by derivatization with a chiral auxiliary followed by separation and analysis. cuni.czresearchgate.net The absolute configuration of the separated epimers of 5-(1-hydroxyethyl)pyrimidine nucleosides has been determined by a combination of X-ray and NMR analysis. nih.govrsc.org

Conformational Flexibility of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of this compound possesses conformational flexibility due to rotation around the C5-Cα and Cα-O bonds. The preferred conformation of this side chain can be influenced by steric and electronic factors, as well as by intermolecular interactions such as hydrogen bonding. nih.govsigmaaldrich.com Conformational analysis, often performed using computational methods and supported by experimental data from NMR (e.g., NOE studies), helps to determine the most stable rotamers and to understand how the orientation of the hydroxyethyl group might affect molecular recognition and biological function. nih.govrsc.orgacs.org Studies on related 5-substituted uracils have shown that the conformation of the substituent can be influenced by interactions within the crystal lattice or in solution. sigmaaldrich.com

Molecular Biological Relevance and Mechanistic Insights Excluding Clinical Aspects

Occurrence and Biosynthesis of Related Hydroxyalkylated Pyrimidines in Non-Mammalian Systems

While 5-(1-Hydroxyethyl)uracil itself is not a commonly reported natural modification, the study of related hydroxyalkylated pyrimidines, such as 5-hydroxymethyluracil (B14597) (5-HMU), in non-mammalian organisms provides a valuable framework for understanding its potential biological context.

5-Hydroxymethyluracil (5-HMU) in Phage and Dinoflagellate Genomes

A notable occurrence of a hydroxyalkylated pyrimidine (B1678525) is the complete replacement of thymine (B56734) with 5-hydroxymethyluracil (5-HMU) in the DNA of certain bacteriophages. nih.gov This modification is not a result of damage but is a fundamental component of their genetic material. The presence of 5-HMU in phage genomes is a long-established phenomenon, first identified through discrepancies in the physical properties of their DNA. nih.gov

Dinoflagellates, a group of marine eukaryotes, are also known to possess significant amounts of 5-HMU in their nuclear DNA, where it can replace a substantial fraction of thymine residues. nih.govbiorxiv.orgubc.ca The discovery of 5-HMU in these organisms was also prompted by unusual DNA characteristics. nih.gov The abundance of 5-HMU varies between different dinoflagellate species, with some replacing as much as 68% of their thymine with this modified base. biorxiv.org Recent research has begun to map the genome-wide distribution of 5-HMU in dinoflagellates, suggesting its involvement in the unique genomic organization and chromatin structure of these organisms. biorxiv.orgnih.gov It is hypothesized that 5-HMU may play a role in silencing transposable elements. pnas.org

Enzymatic Pathways of Thymine and Cytosine Oxidation (e.g., TET enzyme role for 5-HMU and 5-(1-hydroxyethyl)cytosine)

The biosynthesis of hydroxyalkylated pyrimidines can occur through the oxidation of thymine or cytosine residues. In mammals, the Ten-Eleven Translocation (TET) family of dioxygenases are known to oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxycytosine (5caC). nih.govnih.govnih.govplos.orgmpg.defrontiersin.orgrsc.org These enzymes can also oxidize thymine to 5-hydroxymethyluracil (5-HMU). haematologica.orgrsc.orgoup.com Studies have shown that TET enzymes are likely the primary source of 5-HMU in mammalian embryonic stem cells. haematologica.orgoup.com The activity of TET enzymes on thymine has been observed to be conserved evolutionarily. oup.com

Interestingly, research has demonstrated that the TET2 enzyme can also oxidize a non-natural derivative, 5-ethylcytosine, to form 5-(1-hydroxyethyl)cytosine. nih.govrsc.org This finding suggests that the enzymatic machinery for producing hydroxyethylated pyrimidines exists and can act on appropriate substrates. Further chemical or enzymatic modifications of 5-(1-hydroxyethyl)cytosine can then lead to other derivatives. nih.govrsc.org In some bacteria, cytosine-5-methyltransferases have been shown to catalyze the addition of short aliphatic aldehydes to cytosine, yielding 5-α-hydroxyalkylcytosines, including 5-(1-hydroxyethyl)-2'-deoxycytidine. mpg.de

Interaction with Nucleic Acids and Polymerases

The presence of modified bases like this compound within a DNA sequence can significantly influence its interaction with enzymes that process nucleic acids, such as DNA and RNA polymerases.

Substrate Recognition by DNA Polymerases for Modified Nucleotides

The incorporation of modified nucleotides into a growing DNA chain is dependent on the substrate specificity of the DNA polymerase. Studies have shown that 2'-deoxyribonucleoside triphosphates (dNTPs) of this compound can serve as substrates for DNA polymerases during the polymerase chain reaction (PCR). nih.govresearchgate.netnih.gov This indicates that these modified nucleotides are recognized and incorporated by the polymerase, allowing for the synthesis of DNA templates containing this modification. nih.govresearchgate.netnih.gov

The ability of a polymerase to tolerate and incorporate modified bases is a key area of research. For example, some high-fidelity DNA polymerases are specifically engineered to read and amplify templates containing uracil (B121893) and its derivatives. neb.com Standard Taq DNA polymerase, which lacks proofreading activity, is also known to incorporate modified nucleotides. biotechrabbit.com The successful use of this compound dNTPs in PCR suggests a degree of tolerance by the polymerases used in these experiments. nih.govresearchgate.netnih.gov

Impact on Transcription Efficiency by Bacterial RNA Polymerase

The presence of this compound and related modifications in a DNA template can have a notable effect on the efficiency of transcription by bacterial RNA polymerase. Research has shown that different modifications at the 5-position of pyrimidines can either enhance or inhibit transcription. nih.govresearchgate.netnih.gov For instance, while 5-ethyluracil (B24673) was found to significantly stimulate transcription, and 5-acetylcytosine had an enhancing effect, 5-acetyluracil (B1215520) was inhibitory. nih.govresearchgate.netnih.gov

In the context of hydroxyalkylated pyrimidines, the presence of 5-hydroxymethyluracil (5-HMU) in a promoter region has been observed to significantly increase transcription efficiency with Escherichia coli RNA polymerase. nih.govrsc.org Conversely, other studies have shown that the effect of 5-HMU can be promoter-dependent, sometimes leading to a decrease in transcription. rsc.org The impact of this compound on transcription has been systematically studied, revealing that RNA polymerase can accommodate these altered DNA structures, suggesting they could potentially function as artificial epigenetic markers. nih.govresearchgate.netnih.govrsc.org The specific effects of this compound on transcription efficiency can vary, but these findings highlight the sensitivity of the transcriptional machinery to modifications in the DNA template. nih.govresearchgate.netnih.gov

| Modification | Effect on Transcription with Bacterial RNA Polymerase |

| 5-Ethyluracil | Pronounced stimulation (200% of natural thymine) nih.govresearchgate.netnih.gov |

| 5-Acetylcytosine | Enhancing effect nih.govresearchgate.netnih.gov |

| 5-Acetyluracil | Inhibiting effect nih.govresearchgate.netnih.gov |

| 5-Hydroxymethyluracil (Pveg promoter) | Significant increase in efficiency nih.govrsc.org |

Influence on DNA Replication Fidelity

The fidelity of DNA replication refers to the accuracy with which a DNA polymerase copies a template strand. The presence of modified or damaged bases can challenge this fidelity, potentially leading to mutations. While direct studies on the influence of this compound on the fidelity of specific DNA polymerases are limited, the behavior of related modifications provides some insight.

For example, 5-formyluracil, another oxidized derivative of thymine, is known to be mutagenic because it can mispair with guanine (B1146940) in addition to adenine (B156593). nih.gov The presence of 5-hydroxymethyluracil, however, does not appear to be deleterious to the template function during DNA synthesis. nih.gov In the case of this compound, its successful use in PCR to generate modified DNA templates implies that it does not completely halt replication. nih.govresearchgate.netnih.gov However, the precise error rate and potential for misincorporation opposite this base during replication by various polymerases would require further detailed investigation. The accuracy of DNA replication is maintained by the polymerase's ability to select the correct nucleotide and by its proofreading activity, and the presence of a modified base can affect both of these processes. neb.com

Role in DNA Integrity and Repair Mechanisms (Focusing on 5-HMU as an oxidative damage product)

This compound, also known as 5-hydroxymethyluracil (5-HMU), is a product of oxidative damage to the methyl group of thymine in DNA. targetmol.comnih.govmedchemexpress.com Its presence in the genome can arise from the effects of ionizing radiation or reactive oxygen species. oup.comoup.com Furthermore, the oxidation and subsequent deamination of 5-methylcytosine (5mC) can lead to the formation of a 5-HMU:Guanine (G) mismatch in the DNA sequence. oup.comnih.govnih.gov While 5-HMU can form a stable base pair with adenine (A), its pairing with guanine poses a threat to genomic integrity, potentially leading to C:G to T:A transition mutations if not repaired. nih.govpnas.org

To counteract the mutagenic potential of 5-HMU, cells have evolved specific repair mechanisms. In the bacterium Escherichia coli, several DNA glycosylases have been identified that recognize and excise 5-HMU from DNA. These enzymes are key players in the base excision repair (BER) pathway.

Notably, the E. coli DNA glycosylases MutM, Nei, and Nth have been shown to possess activity against 5-HMU. oup.comnih.gov Research has demonstrated that these enzymes preferentially act on 5-HMU when it is mispaired with guanine (5-HMU:G). oup.comnih.gov This specificity is crucial for preventing the transition mutations that would arise from the replication of a 5-HMU:G-containing template.

In vitro studies using synthetic DNA duplexes have quantified the efficiency of these glycosylases. Purified MutM, Nei, and Nth enzymes were found to cleave an oligonucleotide containing a 5-HMU:G pair much more efficiently than one with a 5-HMU:A pair. oup.comnih.gov Specifically, MutM cleaved the 5-HMU:G oligonucleotide 58 times more efficiently, Nei 5 times more efficiently, and Nth 37 times more efficiently than the 5-HMU:A-containing counterpart. oup.comnih.gov This highlights the critical role of these glycosylases in targeting the more mutagenic lesion.

In mammalian cells, other DNA glycosylases such as SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) and MBD4 (Methyl-CpG binding domain protein 4) are primarily responsible for recognizing and removing 5-HMU. mdpi.comoup.com SMUG1 is considered the main 5-HMU DNA glycosylase and can remove the modified base from both single- and double-stranded DNA, particularly when paired with adenine or guanine. mdpi.com MBD4 specifically recognizes 5-HMU when it is mismatched with guanine in the context of a CpG dinucleotide, underlining its role in correcting lesions that arise from the deamination of modified cytosines. oup.com

| Enzyme | Substrate | Relative Excision Efficiency |

|---|---|---|

| MutM | 5-HMU:G | 58x |

| 5-HMU:A | 1x | |

| Nei | 5-HMU:G | 5x |

| 5-HMU:A | 1x | |

| Nth | 5-HMU:G | 37x |

| 5-HMU:A | 1x |

The primary mechanism for repairing oxidative DNA damage like 5-HMU is the Base Excision Repair (BER) pathway. wikipedia.org This pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond between the base and the deoxyribose sugar. wikipedia.org

The process begins with the recognition of the 5-HMU lesion by a specific DNA glycosylase, such as MutM, Nei, or Nth in E. coli, or SMUG1 and MBD4 in mammals. oup.comnih.govmdpi.comoup.com These enzymes exhibit a preference for the mutagenic 5-HMU:G mispair. oup.comnih.gov

Following the removal of the 5-HMU base, an apurinic/apyrimidinic (AP) site is created in the DNA strand. This AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone. The subsequent steps involve the action of DNA polymerase to fill the gap with the correct nucleotide and DNA ligase to seal the nick, thereby restoring the integrity of the DNA sequence. wikipedia.org

In some instances, a sub-pathway of long-patch BER can be activated, which involves the formation of a larger gap in the DNA. embopress.org This process has been shown to be relevant for the repair of various DNA lesions, including oxidative damage. embopress.org

Modulation of Nucleic Acid Structure and Dynamics (Focusing on 5-HMU effects)

Molecular dynamics simulations and experimental studies have revealed that the substitution of thymine with 5-HMU can increase the flexibility and hydrophilicity of the DNA double helix. oup.comoup.comresearchgate.netbiorxiv.orgnih.govresearchgate.net The hydroxyl group of 5-HMU introduces a more polar moiety into the major groove of the DNA, which can interact with the surrounding water molecules, thereby increasing the hydrophilicity of the molecule. oup.comresearchgate.net

This increased flexibility is thought to arise from altered base stacking interactions and an increased propensity for roll and tilt between adjacent base pairs, particularly when 5-HMU is located near G-C pairs. researchgate.net The enhanced flexibility may play a role in alleviating the torsional stress that can accumulate in DNA, for instance, during processes like transcription. biorxiv.orgnih.gov

| Property | Effect of 5-HMU Incorporation | Underlying Mechanism |

|---|---|---|

| Flexibility | Increased | Altered base stacking; increased propensity for roll and tilt between base pairs. |

| Hydrophilicity | Increased | Introduction of a polar hydroxyl group into the major groove. |

The base pairing properties of 5-HMU are crucial to its biological consequences. 5-HMU can form a stable Watson-Crick-like base pair with adenine, similar to thymine. oup.com However, its ability to also pair with other bases, particularly guanine, is what underlies its mutagenic potential.

While the 5-HMU:A pair is structurally sound and does not significantly perturb the DNA helix, the 5-HMU:G mispair is less stable. pnas.org Despite this, certain DNA polymerases can incorporate guanine opposite 5-HMU during replication. nih.gov NMR studies and melting experiments have shown that 5-hydroxyuracil (B1221707) (a related compound) can form stable pairs with all four canonical bases. nih.govrsc.org The hydroxyl group at the 5-position of the uracil ring may contribute to the stability of the pairing with guanine. nih.gov

The ability of 5-HMU to mispair with guanine is the primary reason for its classification as a mutagenic lesion. nih.gov The efficient recognition and removal of the 5-HMU:G pair by DNA glycosylases is therefore essential for maintaining genomic stability. oup.comnih.gov

Advanced Analytical and Bioanalytical Methodologies for 5 1 Hydroxyethyl Uracil Detection

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 5-(1-hydroxyethyl)uracil. Its versatility allows for coupling with various advanced detectors, enabling both precise quantification and structural elucidation.

The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for the detection and quantification of this compound. This approach is advantageous for analyzing complex biological samples, such as DNA hydrolysates. The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to enhance selectivity and achieve low detection limits. In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then ionized, and its specific precursor-to-product ion transitions are monitored.

The use of an internal standard, often an isotopically labeled version of the analyte, is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response. While specific studies on this compound are not abundant, the methodologies developed for similar modified nucleobases, such as uracil (B121893) and 5,6-dihydrouracil, are directly applicable. For instance, a validated LC-MS/MS method for uracil and 5,6-dihydrouracil in human plasma demonstrated excellent linearity, precision, and accuracy, with a total run time of just 4.5 minutes per injection. researchgate.net Such methods typically involve protein precipitation followed by solid-phase extraction to clean up the sample before analysis. windows.netnih.gov The high sensitivity of LC-MS/MS allows for the quantification of uracil and its derivatives at concentrations as low as 0.5 ng/mL in biological matrices. sciex.com

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Uracil Analysis

| Parameter | Value |

|---|---|

| Linearity Range | 0.625–160.0 ng/mL |

| Correlation Coefficient (r²) | > 0.9999 |

| Intra-batch Precision | ≤ 7.3% |

| Inter-batch Precision | ≤ 8.6% |

| Accuracy | ≤ 17% |

| Lower Limit of Quantification | 0.5 ng/mL |

This table is generated based on data from similar compound analyses and represents expected performance for this compound. researchgate.netsciex.com

HPLC coupled with ultraviolet (UV) detection is a robust and widely available technique for the analysis of uracil and its derivatives. biospectra.usnih.gov The separation is typically achieved using reversed-phase columns, such as C18 columns. nih.gov For this compound, which possesses a chiral center, the separation of its diastereomers is a critical analytical challenge. Chiral HPLC columns or the derivatization of the analyte with a chiral reagent can be employed to resolve these isomers. nih.gov The distinct chromatographic peaks for each isomer can then be detected by their UV absorbance, typically around 260 nm, which is characteristic of the uracil chromophore.

The separation of diastereomers is often challenging and may require optimization of the mobile phase composition and temperature. nih.gov While less sensitive than mass spectrometry, HPLC-UV offers a cost-effective and reliable method for quantifying higher concentrations of this compound and for assessing the purity of standards. The development of a successful HPLC method for separating diastereomers of other compounds has shown that with the right chiral stationary phase, baseline separation can be achieved, allowing for the individual quantification of each isomer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Isotopic Labeling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting polar functional groups, such as hydroxyl and amine groups, into less polar derivatives, for example, through silylation.

GC-MS offers excellent chromatographic resolution and highly specific detection, making it suitable for trace analysis. The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for analyte loss during sample preparation and derivatization. nih.gov Studies on the related compound 5-(hydroxymethyl)uracil have demonstrated the utility of GC-MS in quantifying this DNA adduct in biological samples. nih.govnih.govacs.org However, challenges such as the potential degradation of the analyte during acid hydrolysis of DNA need to be addressed, for instance, by using enzymatic hydrolysis instead. nih.gov Isotope-labeling experiments, where organisms or cells are grown in the presence of isotopically labeled precursors, can be effectively analyzed using GC-MS to trace the metabolic fate of compounds. researchgate.netchemrxiv.org

Table 2: Comparison of Hydrolysis Methods for the Analysis of 5-(hydroxymethyl)uracil by GC-MS

| Hydrolysis Method | Relative Recovery | Notes |

|---|---|---|

| Acid Hydrolysis | Lower | Can lead to significant degradation of the analyte. |

| Enzymatic Hydrolysis | Higher (1.6-fold) | Avoids degradation and provides more accurate quantification. |

Data based on studies of the related compound 5-(hydroxymethyl)uracil. nih.gov

Electrophoretic Techniques for Nucleic Acid Fragments Containing Modified Bases

These techniques can be used to separate DNA fragments containing the modified base from unmodified fragments. mdpi.com For instance, in DNA sequencing analysis, the presence of this compound could lead to a detectable shift in the migration time of the corresponding fragment. While not providing direct structural information, electrophoretic methods are valuable for initial screening and for isolating fragments containing the modification for further analysis by other techniques like mass spectrometry.

Nanopore Translocation Experiments for DNA Conformational Analysis

Nanopore sequencing is an emerging technology that offers the potential for direct, real-time analysis of single DNA molecules. nanoporetech.com This technique can detect modified bases without the need for amplification or chemical labeling. nanoporetech.comcam.ac.uk As a DNA strand passes through a protein or solid-state nanopore, it causes characteristic changes in the ionic current. The presence of a modified base, such as this compound, would be expected to produce a distinct current signature compared to the canonical bases, allowing for its direct identification. researchgate.net

Furthermore, the presence of this bulky adduct can alter the local conformation and flexibility of the DNA duplex. researchgate.net Nanopore translocation experiments are sensitive to these conformational changes, providing insights into the structural impact of the modification on the DNA. nanoporetech.com While the direct detection of this compound by nanopore sequencing is still an area of active research, studies on other modified bases like 5-hydroxymethylcytosine (B124674) have demonstrated the feasibility of this approach for epigenetic and DNA damage research. nih.govnih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Uracil |

| 5,6-Dihydrouracil |

| 5-(hydroxymethyl)uracil |

| 5-hydroxymethylcytosine |

| 5-methylcytosine (B146107) |

| 5-fluorouracil |

| 15N2-uracil |

| bis-N,N′-(4-methylene-7-methoxycoumaryl)-uracil |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid |

| 4-octanol |

| 4-nonanol |

| 3,5-dinitrophenylurethane |

| (S)-(−)-α-phenylethylamine |

| (S)-(−)-α-naphthylethyl-amine |

| (+)-dehydroabietylamine |

| (−)-camphorsultam |

| 2-(1-naphthyl)propane-1,2-diol |

| N6-methyldeoxyadenine |

| 5-formylcytosine (B1664653) |

| 5-carboxylcytosine |

| adenine (B156593) |

| guanine (B1146940) |

| cytosine |

| thymine (B56734) |

| 5-Bromo-uracil |

| dihydropyrimidine |

Computational and Theoretical Investigations of 5 1 Hydroxyethyl Uracil and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For uracil (B121893) and its derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to determine optimized geometric parameters in the ground state. mdpi.com These optimized structures are fundamental for further computational analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Nonlinear Optical (NLO) properties. mdpi.com

DFT calculations are instrumental in understanding the distribution of electron density and identifying reactive sites within the molecule. mdpi.com The molecular electrostatic potential (MEP) maps generated from these calculations reveal the regions susceptible to electrophilic and nucleophilic attacks. mdpi.com For instance, in the analogue 5-hydroxymethyluracil (B14597) (5-HMU), the MEP ranges from approximately -6.256 x 10-2 to 6.918 x 10-2 a.u., with negative potentials indicating regions prone to electrophilic attack. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra of these molecules. For 5-HMU in a DMSO solvent model, the strong absorption band maximum corresponding to the HOMO-LUMO transition was predicted at 275 nm. mdpi.com

Table 1: Calculated Electronic Properties of 5-Hydroxymethyluracil (5-HMU)

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO-LUMO Gap | 4.51 eV (in DMSO) | TD-DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | 3.5115 Debye | DFT/B3LYP/6-311++G(d,p) |

| Linear Polarizability (α₀) | -0.914 x 10⁻²³ esu | DFT/B3LYP/6-311++G(d,p) |

Data sourced from a study on 5-hydroxymethyluracil. mdpi.com

Molecular Dynamics (MD) Simulations of Interactions with Biomolecules (e.g., DNA)

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and interaction dynamics of molecules like 5-(1-Hydroxyethyl)uracil with biological targets such as DNA and proteins. mdpi.comnih.gov

In studies of uracil derivatives, MD simulations have been used to understand the stability of ligand-protein complexes. For example, simulations of 5-hydroxymethyluracil docked with protein receptors have shown the formation of stable hydrogen bonds, which are crucial for the strength of the complex. mdpi.com The total interaction energy for such a complex was calculated to be -137.34 ± 11.8 kJ mol⁻¹, indicating a stable binding. mdpi.com

MD simulations are particularly valuable for investigating how modified nucleobases like this compound might affect the structure and function of DNA. The replacement of thymine (B56734) with its derivatives can influence DNA replication and transcription, and MD simulations can help elucidate the underlying molecular mechanisms. nih.gov For complex systems like DNA-protein interactions, MD simulations can reveal the role of specific molecular loops in maintaining DNA structure and the directionality of protein movement along the DNA strand. nih.gov

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations provide fundamental insights into the reactivity and stability of molecules. For uracil derivatives, these analyses often involve examining frontier molecular orbitals (HOMO and LUMO) and calculating various reactivity descriptors. mdpi.com

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. mdpi.com The chemical hardness of a molecule, which is related to the HOMO-LUMO gap, also signifies its stability. For 5-hydroxymethyluracil, the calculated chemical hardness is 2.71, and it has a low softness value of 0.369. mdpi.com

Natural Bond Orbital (NBO) analysis is another quantum chemical method used to study charge transfer and delocalization within a molecule. In 5-HMU, the delocalization of electron density from a π(C3–C4) orbital to a π*(C5–O7) orbital results in a significant stabilization energy of 22.5 kJ/mol. mdpi.com Fukui function calculations are also employed to identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors for 5-Hydroxymethyluracil (5-HMU)

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Chemical Hardness | 2.71 | Indicates high stability. mdpi.com |

| Electrophilicity Index | 3.55 | Describes the biological potential. mdpi.com |

Data sourced from a study on 5-hydroxymethyluracil. mdpi.com

Prediction of Non-Linear Optical Properties and Confinement Studies

The investigation of non-linear optical (NLO) properties is a significant area of materials science, with potential applications in photonics and communications. taylorfrancis.com Computational methods are used to predict the NLO properties of molecules like uracil derivatives. The first-order hyperpolarizability (βtot) is a key parameter for second-order NLO materials. For 1-(2-hydroxyethyl)-5-fluorouracil, the predicted NLO properties were found to be significantly greater than those of urea, a standard reference material, suggesting its potential as a second-order NLO material. researchgate.net

Confinement studies investigate the possibility of encapsulating molecules within nanostructures, such as carbon nanotubes. researchgate.net The ONIOM method, a hybrid computational approach, has been used to study the confinement of 1-(2-hydroxyethyl)-5-fluorouracil inside capped single-walled carbon nanotubes (SWCNTs). researchgate.net Thermodynamic analysis from these studies can predict whether the confinement is energetically favorable. researchgate.net Such nanostructures could have applications in areas like gene therapy. researchgate.net The electronic and NLO properties of these confined systems are also investigated, as confinement can enhance these properties, making the resulting nanomaterials promising for nanotechnology applications. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereocontrolled Access

The biological activity of chiral molecules is often dependent on their specific stereochemistry. The hydroxyl group on the ethyl side chain of 5-(1-Hydroxyethyl)uracil creates a stereocenter, resulting in (R) and (S) enantiomers. Early research has already demonstrated the successful separation and identification of individual epimers of related 5-(1-hydroxyalkyl)pyrimidine nucleosides. nih.govresearchgate.net Future efforts will likely focus on the development of novel, efficient synthetic strategies that provide precise control over the stereochemistry at this position.

Current synthetic approaches have utilized methods such as the Luche reduction of a 5-acetyluracil (B1215520) precursor to produce this compound. researchgate.net However, achieving high diastereoselectivity or enantioselectivity in these transformations remains a significant challenge. Future research is anticipated to explore:

Asymmetric catalysis: Employing chiral catalysts to direct the stereochemical outcome of the reduction or alkylation reactions used to introduce the 1-hydroxyethyl group.

Chiral auxiliaries: Temporarily attaching a chiral group to the uracil (B121893) or a precursor to guide the stereoselective formation of the desired enantiomer, followed by its removal.

Enzymatic synthesis: Harnessing the inherent stereoselectivity of enzymes to catalyze the formation of a single enantiomer of this compound or its nucleoside derivatives. nih.gov

The successful development of such stereocontrolled synthetic routes is paramount for systematically evaluating the biological activities of the individual (R) and (S) enantiomers and for providing pure compounds for advanced biological and structural studies. nih.govresearchgate.net

Exploration of Biological Roles in Diverse Organisms and Systems

Preliminary studies have indicated that this compound may play a role in fundamental biological processes, including antiviral and anticancer mechanisms. ontosight.ai Its incorporation into DNA can interfere with the function of DNA polymerases and other enzymes involved in DNA replication and repair, leading to the inhibition of viral genome replication and the induction of programmed cell death (apoptosis) in cancer cells. ontosight.ai The biological significance of the closely related 5-hydroxymethyluracil (B14597) (5hmU), a product of thymine (B56734) oxidation, has been identified in a wide array of organisms, from bacteriophages to human cells, though its precise roles are still being unraveled. nih.govhmdb.ca

Future research will need to broaden the scope of investigation to understand the function of this compound across different biological contexts. Key areas of exploration include:

Viral Pathogens: Systematically screening the compound against a wider range of viruses to identify its spectrum of activity and mechanisms of inhibition. researchtrends.net

Cancer Biology: Investigating its effects on different cancer cell lines to understand the cellular pathways it modulates and to identify potential cancer types that are particularly susceptible to its action. ontosight.ainih.gov

Microbiome: Exploring whether gut microbes can produce or modify this compound and what influence it may have on the microbial community and host-microbe interactions.

Epigenetics: Determining if this compound or its derivatives can act as epigenetic marks, influencing gene expression without altering the primary DNA sequence, similar to the known roles of oxidized methylcytosines. nih.gov

These investigations will be crucial for building a comprehensive picture of the compound's biological impact.

Rational Design of Derivatives for Biomedical Research Tools

The structural scaffold of this compound provides a versatile platform for the rational design of new molecules with tailored properties for biomedical research. By systematically modifying its structure, it is possible to develop potent and selective probes to study biological processes or to create potential therapeutic leads. The synthesis of various 5-substituted uracil analogues has already been undertaken to evaluate their antiviral, cytotoxic, and antibacterial activities. beilstein-journals.orgmdpi.com

Future design strategies are expected to focus on:

Improving Potency and Selectivity: Modifying the substituents on the uracil ring or the side chain to enhance binding affinity and selectivity for specific viral or cellular targets, such as enzymes like thymidine (B127349) phosphorylase. nih.gov

Enhancing Bioavailability: Altering the physicochemical properties of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for in vivo studies.

Introducing Reporter Groups: Incorporating fluorescent tags, biotin (B1667282) labels, or other reporter moieties to create chemical probes that can be used to visualize and track the compound's interactions within cells and organisms. nih.gov

Developing Prodrugs: Designing inactive precursors (prodrugs) that are converted into the active this compound derivative within target cells, which can help to improve drug delivery and reduce off-target effects. cardiff.ac.uk

These rationally designed derivatives will serve as invaluable tools for dissecting complex biological pathways and may pave the way for new therapeutic interventions. ontosight.airesearchgate.net

Advanced Spectroscopic Probes for Real-Time Monitoring of Interactions

Understanding how this compound interacts with its biological targets in real-time is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful, non-invasive methods for monitoring these molecular interactions as they occur. openaccessjournals.com While the direct application to this compound is an emerging area, the principles from broader biophysical studies can be readily adapted.

Future research in this area could involve:

Fluorescence Spectroscopy: Developing fluorescently labeled derivatives of this compound to monitor their binding to proteins or nucleic acids through changes in fluorescence intensity, lifetime, or polarization. rsc.org This can provide quantitative data on binding affinities and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using NMR to study the structural changes in both this compound and its target macromolecule upon binding. nih.gov This can reveal the specific atoms involved in the interaction and provide insights into the binding mode.

Mass Spectrometry (MS): Employing techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to detect and characterize the non-covalent complexes formed between this compound and its binding partners, confirming interaction stoichiometry. acs.org

Raman and Infrared (IR) Spectroscopy: Utilizing these vibrational spectroscopy techniques to probe changes in the chemical environment of the compound and its target upon interaction, offering a detailed fingerprint of the binding event. openaccessjournals.com

The data generated from these advanced spectroscopic methods will provide a dynamic and detailed view of the molecular interactions of this compound, complementing static structural data and biochemical assays. openaccessjournals.comcranfield.ac.uk

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully comprehend the biological impact of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound, revealing the complex network of pathways it perturbs. nih.gov This approach moves beyond a single target to a comprehensive understanding of the compound's mode of action. openagrar.de

Future research should leverage multi-omics strategies to:

Identify Global Cellular Responses: Exposing cells or organisms to this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). frontiersin.org

Map Perturbed Pathways: Using bioinformatics tools to map the differentially expressed genes, proteins, and metabolites onto known biological pathways, thereby identifying the key cellular processes affected by the compound. nih.gov

Construct Regulatory Networks: Building computational models that integrate the different omics layers to uncover the regulatory logic of the cellular response and to predict downstream effects. nih.gov

Discover Novel Targets and Biomarkers: Analyzing the integrated data to identify previously unknown molecular targets of this compound and to discover biomarkers that could predict sensitivity or response to the compound in a clinical setting. nih.gov

By combining these high-throughput technologies, researchers can move towards a comprehensive and mechanistic understanding of how this compound functions, accelerating its development for potential therapeutic or biotechnological applications. openagrar.defrontiersin.org

常见问题

Q. What are the established synthetic routes for 5-(1-Hydroxyethyl)uracil, and how do their efficiencies compare?

Methodological Answer: Synthetic pathways often involve functionalization of the uracil core. For example, hydrogermylation or hydrostannylation of 5-ethynyluracil derivatives (e.g., using trialkylgermanes) can yield stereoselective products . Efficiency depends on catalysts (e.g., ACCN for radical-mediated reactions), solvent polarity, and temperature. Comparative analysis requires yield calculations, purity assessments (via HPLC), and stereochemical validation (e.g., NMR coupling constants for E/Z isomer ratios) .

Q. How is this compound characterized structurally and quantitatively in laboratory settings?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., δ 4.0–5.5 ppm for hydroxyl-bearing ethyl groups) .

- Mass Spectrometry : HRMS for molecular formula validation (e.g., [M+Na]+ peaks with <5 ppm error) .

- Chromatography : HPLC or TLC to assess purity, with UV detection at λ ~260 nm (uracil’s absorbance maximum) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent oxidation. Follow GHS07 guidelines for irritants (skin/eye protection, ventilation) .

- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents. In case of skin contact, wash with pH-neutral soap and consult toxicity databases (e.g., ECHA) for antidotes .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes in synthesizing this compound derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor Z-isomers in hydrogermylation due to stabilized transition states, while nonpolar solvents may shift equilibrium toward E-isomers .

- Temperature Control : Progressive warming (0°C to rt) minimizes side reactions, as seen in MeGeH-mediated syntheses (40–68% yields) .

- Validation : Use NOESY NMR or X-ray crystallography to confirm stereochemistry. For example, Z-isomers exhibit distinct - coupling (J = 13.5–19.0 Hz) .

Q. What analytical approaches resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Compare IC values across cell lines (e.g., antiviral assays using arabinofuranosyl derivatives) and normalize for assay conditions (pH, incubation time) .

- Structural Confounds : Verify compound purity (≥95% via HPLC) and exclude degradation products. For example, trace oxidation products (e.g., 5-acetyluracil) may skew bioactivity .

- Statistical Tools : Apply ANOVA to evaluate inter-study variability, or use cheminformatics platforms (e.g., PubChem BioAssay) to cross-reference activity data .

Q. What mechanistic insights explain the metabolic stability of this compound in pharmacological models?

Methodological Answer:

- In Vitro Metabolism : Use liver microsomes to assess cytochrome P450-mediated oxidation. Monitor metabolites via LC-MS/MS (e.g., hydroxylated or glucuronidated derivatives) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to metabolic enzymes like UDP-glucuronosyltransferases .

- Isotope Labeling : -labeled analogs track metabolic pathways in vivo, identifying renal vs. hepatic clearance routes .

Q. How can computational methods optimize the design of this compound analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to predict absorption/permeability .

- DMPK Simulations : Use tools like GastroPlus to simulate bioavailability based on pKa (e.g., ~8.5 for uracil derivatives) and solubility profiles .

- ADMET Prediction : Platforms like SwissADME estimate toxicity risks (e.g., hERG inhibition) early in analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。